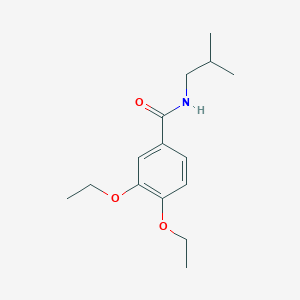![molecular formula C16H22N2O3 B5807544 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known for their ability to modulate immune responses and provide neuroprotection.
Mecanismo De Acción
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide binds to TSPO, which is a protein located on the outer mitochondrial membrane. TSPO is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. The binding of this compound to TSPO can modulate immune responses and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of proinflammatory cytokines such as IL-1β and TNF-α in the brain, which are involved in neuroinflammation. This compound has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has a high binding affinity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for the research on 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as traumatic brain injury and stroke. Another direction is to explore the use of this compound as a diagnostic tool for neuroinflammation. This compound could also be used to study the role of TSPO in various cellular processes such as apoptosis and mitochondrial respiration. Further modifications of the synthesis method could also improve the purity and yield of this compound.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 1-(2,5-dimethylphenoxy)acetyl chloride with 4-piperidinecarboxamide in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product. The purity and yield of this compound can be improved through various modifications of the synthesis method.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO ligands like this compound have been shown to modulate microglial activation, which is a key component of neuroinflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce neuroinflammation in models of Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-12(2)14(9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHNUQLDYHDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
